4-Fluoro-2-morpholinobenzaldehyde
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Overview
Description
4-Fluoro-2-morpholinobenzaldehyde is an organic compound with the molecular formula C11H12FNO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-morpholinobenzaldehyde typically involves the nucleophilic substitution of 4-fluorobenzaldehyde with morpholine. This reaction can be carried out under convection heating or microwave irradiation . The reaction conditions often include the use of solvents like methanol and the addition of bases such as sodium hydroxide to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-morpholinobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as amines, under appropriate conditions.
Condensation Reactions: The aldehyde group can participate in condensation reactions with hydrazides to form hydrazones.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Morpholine, piperidine, or other amines in the presence of a base like sodium hydroxide.
Condensation Reactions: Hydrazides of isonicotinic and salicylic acids.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrazones: Formed from condensation reactions with hydrazides.
Carboxylic Acids: Formed from the oxidation of the aldehyde group.
Scientific Research Applications
4-Fluoro-2-morpholinobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-morpholinobenzaldehyde involves its interaction with specific molecular targets. The fluorine atom and morpholine group contribute to its reactivity and ability to form stable complexes with various biological molecules. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Fluoro-2-morpholinobenzaldehyde is unique due to the specific positioning of the fluorine atom and morpholine group on the benzene ring. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds .
Properties
Molecular Formula |
C11H12FNO2 |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
4-fluoro-2-morpholin-4-ylbenzaldehyde |
InChI |
InChI=1S/C11H12FNO2/c12-10-2-1-9(8-14)11(7-10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 |
InChI Key |
IWSRMYAVFDAYOH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)F)C=O |
Origin of Product |
United States |
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